3-tert-Butoxybenzoic acid

Description

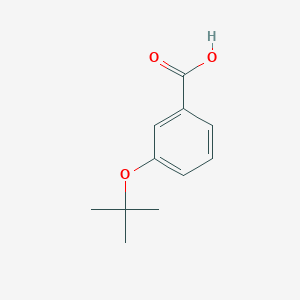

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURSJORDCNZJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343002 | |

| Record name | 3-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15360-02-8 | |

| Record name | 3-tert-Butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-tert-Butoxybenzoic Acid: Technical Profile and Synthesis Guide

[1]

Executive Summary

3-tert-Butoxybenzoic acid (CAS: 15360-02-8 ) is a specialized aromatic building block used primarily in the development of kinase inhibitors, GPCR ligands, and biophysical probes.[1] Distinguished by the bulky, lipophilic tert-butyl ether group at the meta position, this moiety serves a dual purpose in medicinal chemistry: it modulates metabolic stability by blocking the metabolically vulnerable C3 position and introduces a defined hydrophobic vector that can occupy specific pockets within protein active sites (e.g., the hydrophobic back-pocket of p38 MAP kinase).

This guide provides a rigorous, field-validated approach to the synthesis, characterization, and handling of 3-tert-butoxybenzoic acid, addressing the specific synthetic challenges posed by the acid-labile tert-butyl ether linkage.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

| Property | Data | Note |

| IUPAC Name | 3-(2-Methyl-2-propanyl)oxybenzoic acid | |

| CAS Number | 15360-02-8 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water | Lipophilic acid |

| pKa (Calc.) | ~4.0 - 4.2 | Comparable to benzoic acid |

| Boiling Point (Pred.) | 317 ± 15 °C | At 760 mmHg |

| Density (Pred.) | 1.106 ± 0.06 g/cm³ |

Synthetic Strategy: The "Ester-First" Approach

The Challenge: tert-Butyl Ether Instability

Synthesizing tert-butyl aryl ethers is non-trivial. The standard Williamson ether synthesis (Ar-OH + t-BuBr + Base) fails due to the rapid E2 elimination of tert-butyl halides to isobutylene. Furthermore, the tert-butyl ether moiety is acid-labile, making direct esterification of the carboxylic acid using acidic conditions risky.

The Solution: Imidate-Based Alkylation

The most robust laboratory-scale route utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) . This reagent allows for the etherification of phenols under mild conditions that preserve the sensitive ether linkage.

Reaction Scheme

Figure 1: Step-wise synthetic pathway avoiding elimination side-reactions.

Detailed Experimental Protocol

Step 1: Preparation of Methyl 3-hydroxybenzoate

Rationale: Protecting the carboxylic acid as a methyl ester prevents interference during the etherification step and increases solubility in organic solvents.

-

Dissolution: Dissolve 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL).

-

Catalysis: Cautiously add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux: Heat the mixture to reflux (65 °C) for 8–12 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting acid is consumed.

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst.

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the methyl ester as a white solid (Yield typically >95%).

Step 2: Etherification with tert-Butyl Trichloroacetimidate (TBTA)

Rationale: TBTA provides a source of the tert-butyl carbocation equivalent under mild Lewis acid catalysis, avoiding the harsh conditions of isobutylene gas reactions.

-

Setup: In a flame-dried flask under nitrogen, dissolve Methyl 3-hydroxybenzoate (5.0 g, 32.8 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cyclohexane (100 mL). Note: Cyclohexane helps solubilize the imidate reagent.

-

Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (14.3 g, 65.6 mmol, 2.0 equiv).

-

Catalysis: Cool to 0 °C. Add BF₃·OEt₂ (0.4 mL, catalytic) dropwise.

-

Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 16 hours. Trichloroacetamide will precipitate as a white solid byproduct.

-

Filtration: Filter off the trichloroacetamide byproduct.

-

Purification: Wash the filtrate with saturated NaHCO₃ and brine. Flash chromatography (Hexanes/EtOAc 9:1) is usually required to remove excess reagent, yielding Methyl 3-tert-butoxybenzoate as a clear oil or low-melting solid.

Step 3: Saponification to 3-tert-Butoxybenzoic Acid

Rationale: Lithium hydroxide is preferred over NaOH/KOH for its milder nature and solubility in THF/Water mixtures. Acidification must be controlled to prevent cleavage of the acid-sensitive tert-butyl ether.

-

Hydrolysis: Dissolve the intermediate ester (from Step 2) in THF (30 mL) and Water (10 mL). Add LiOH·H₂O (3.0 equiv).

-

Stirring: Stir at room temperature for 4–6 hours. Do not heat excessively (<40 °C) to ensure ether stability.

-

Workup (Critical):

-

Evaporate THF under reduced pressure.

-

Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (20 mL) to remove non-acidic impurities.

-

Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl or 10% Citric Acid dropwise until pH reaches ~4–5. Avoid strong acidification (pH < 2) which may degrade the product.

-

The product will precipitate. Extract with EtOAc (3 x 30 mL).

-

-

Final Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Characterization Data (Expected)

Researchers should validate the product using the following spectral signatures:

| Technique | Signal | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (s, 9H) | tert-Butyl group (Singlet, 9 protons) – Diagnostic signal. |

| δ 7.20–7.30 (m, 1H) | Aromatic proton (C4/C5). | |

| δ 7.40–7.50 (t, 1H) | Aromatic proton (C5). | |

| δ 7.60–7.70 (m, 2H) | Aromatic protons (C2, C6) – Downfield due to carboxyl. | |

| δ 12.80 (br s, 1H) | Carboxylic Acid proton (Exchangeable). | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 28.5 | Methyl carbons of t-butyl group. |

| δ 78.5 | Quaternary carbon of t-butyl ether. | |

| δ 167.5 | Carbonyl carbon (COOH). | |

| IR Spectroscopy | ~1680–1700 cm⁻¹ | C=O Stretch (Carboxylic acid dimer). |

| ~2800–3100 cm⁻¹ | Broad O-H stretch. |

Applications in Drug Discovery[4]

Structural Activity Relationship (SAR) Utility

The 3-tert-butoxy group is often employed as a bioisostere for 3-trifluoromethyl or 3-bromo substituents but with distinct electronic properties.

-

Electron Donating: Unlike -CF₃ (electron withdrawing), the -OtBu group is electron donating by resonance, increasing the electron density of the aromatic ring.

-

Steric Bulk: The tert-butyl group is bulky (A-value > 4.5), forcing orthogonal conformation in biaryl systems or filling hydrophobic pockets.

Workflow: Fragment-Based Drug Design

The following diagram illustrates how 3-tert-butoxybenzoic acid is utilized in a typical library synthesis workflow.

Figure 2: Integration of the scaffold into medicinal chemistry workflows.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from strong acids (risk of de-tert-butylation).

-

Stability: Stable under basic and neutral conditions. Hydrolyzes to 3-hydroxybenzoic acid and isobutylene under strong acidic conditions (e.g., TFA, conc. HCl).

References

-

Armstrong, A., et al. (1988). The Synthesis of tert-Butyl Ethers using tert-Butyl Trichloroacetimidate. . (Foundational method for mild etherification).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on stability of tert-butyl ethers).

-

PubChem Compound Summary. (2024). 3-tert-Butoxybenzoic Acid (CAS 15360-02-8).[2][1][3][4][5][6][7] .

-

ChemicalBook. (2024). 3-tert-Butoxybenzoic Acid Product Properties. .

Sources

- 1. Buy Aluminium selenide (EVT-305124) | 1302-82-5 [evitachem.com]

- 2. 3-TERT-BUTOXYBENZOIC ACID CAS#: 15360-02-8 [m.chemicalbook.com]

- 3. 3-TERT-BUTOXYBENZOIC ACID CAS#: 15360-02-8 [m.chemicalbook.com]

- 4. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]

- 5. 2-Amino-5-methoxybenzoic acid (6705-03-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. Methyl 3-methoxybenzoate (5368-81-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 15360-02-8|3-tert-Butoxybenzoic Acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-tert-Butoxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of 3-tert-Butoxybenzoic acid (CAS No. 15360-02-8), a key chemical intermediate in organic synthesis. The document details its fundamental physicochemical properties, focusing on its molecular weight of 194.23 g/mol , and contrasts it with related isomers to prevent common industry confusion. Furthermore, this guide elucidates a robust, multi-step synthesis protocol, explains the mechanistic rationale behind the procedural choices, and outlines its applications in the fields of medicinal chemistry and drug development. Safety protocols, handling procedures, and analytical characterization techniques are also presented to ensure scientific integrity and promote safe laboratory practices for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

3-tert-Butoxybenzoic acid is a monosubstituted benzoic acid derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the meta-position of the benzene ring. This structural feature, particularly the bulky tert-butyl group, imparts significant steric and electronic properties that make it a valuable building block in synthetic chemistry. The tert-butoxy moiety increases lipophilicity and can sterically direct reactions at other positions on the aromatic ring, a feature leveraged in the design of complex molecules and active pharmaceutical ingredients (APIs).

It is crucial to distinguish 3-tert-butoxybenzoic acid from its isomers, such as 4-tert-butylbenzoic acid (p-tert-butylbenzoic acid or PTBBA), which has a different molecular formula (C₁₁H₁₄O₂) and molecular weight (178.23 g/mol ).[1] The presence of the oxygen atom in the butoxy ether linkage is the key differentiator.

-

Systematic IUPAC Name: 3-(tert-butoxy)benzoic acid

-

CAS Number: 15360-02-8[2]

-

Molecular Formula: C₁₁H₁₄O₃[2]

-

Synonyms: m-tert-butoxybenzoic acid, Benzoic acid, 3-(1,1-dimethylethoxy)-[3]

Caption: 2D Structure of 3-tert-Butoxybenzoic Acid.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of 3-tert-Butoxybenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [2][4][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][4] |

| CAS Number | 15360-02-8 | [2][4] |

| Purity | ≥95% - 97% | [3][5] |

| Physical Form | Solid | [6] |

| Storage | Sealed in dry, room temperature. | [4] |

| SMILES | O=C(O)C1=CC=CC(OC(C)(C)C)=C1 | [4] |

| InChI Key | IURSJORDCNZJFE-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Insights

The synthesis of 3-tert-butoxybenzoic acid is typically achieved through a two-step process starting from the readily available and economical precursor, methyl 3-hydroxybenzoate. This strategic approach is superior to direct alkylation of 3-hydroxybenzoic acid, as the presence of the acidic carboxylic proton would interfere with the base-catalyzed or acid-catalyzed etherification.

Step 1: Esterification of the Carboxylic Acid. The first causal step is the protection of the carboxylic acid functional group of 3-hydroxybenzoic acid as a methyl ester. This is commonly achieved via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). This prevents the carboxyl group from undergoing undesired side reactions during the subsequent ether formation.

Step 2: O-Alkylation (Ether Synthesis). The phenolic hydroxyl group of methyl 3-hydroxybenzoate is then alkylated to form the tert-butyl ether. A standard and efficient method is the acid-catalyzed addition of isobutylene. In this reaction, a strong acid protonates isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic phenolic oxygen atom. The use of the methyl ester precursor, methyl 3-hydroxybenzoate, is critical for the success of this step.[6][8][9]

Step 3: Saponification (Deprotection). The final step is the hydrolysis of the methyl ester back to the carboxylic acid. This is typically accomplished by saponification using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the resulting carboxylate salt.

Caption: General workflow for the synthesis of 3-tert-Butoxybenzoic Acid.

Applications in Research and Drug Development

The structural motifs within 3-tert-butoxybenzoic acid make it a compound of interest for medicinal chemists and drug development professionals.

-

Scaffold for Drug Candidates: The benzoic acid core is a common scaffold in drug design. The meta-substituted pattern allows for the exploration of specific binding pockets in biological targets. 3-Hydroxybenzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11] Synthesizing derivatives from the tert-butoxy analog allows for systematic investigation into structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The tert-butyl group is a classic "lipophilic moiety" in medicinal chemistry. Its incorporation into a molecule generally increases its lipophilicity (LogP value), which can enhance membrane permeability and influence the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a potential drug.

-

Steric Shielding and Metabolic Stability: The bulky nature of the tert-butyl group can act as a steric shield, protecting adjacent functional groups from metabolic degradation by enzymes such as cytochrome P450s. This can increase the half-life of a drug molecule in the body, a desirable trait in drug development.

Experimental Protocols

The protocols described below are self-validating, where the successful synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

Protocol 5.1: Synthesis of 3-tert-Butoxybenzoic Acid

Objective: To synthesize 3-tert-butoxybenzoic acid from methyl 3-hydroxybenzoate.

Materials:

-

Methyl 3-hydroxybenzoate

-

Dichloromethane (DCM), anhydrous

-

Isobutylene (liquefied gas or generated in situ)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup (O-Alkylation): In a pressure-rated flask equipped with a magnetic stirrer and a cold finger condenser (-78 °C), dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

-

Condense isobutylene (approx. 3.0-5.0 eq) into the reaction vessel. Seal the vessel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (O-Alkylation): Upon completion, carefully vent the vessel and quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 3-tert-butoxybenzoate.

-

Saponification: Dissolve the crude ester in methanol. Add a solution of NaOH (2.0-3.0 eq) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting ester is consumed.

-

Workup (Saponification): Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-tert-butoxybenzoic acid.

Protocol 5.2: Product Characterization

Objective: To confirm the identity and purity of the synthesized 3-tert-butoxybenzoic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.3-1.4 ppm. Aromatic protons will appear in the δ 7.0-8.0 ppm region, and a broad singlet for the carboxylic acid proton will be present at δ >10 ppm (this peak is D₂O exchangeable).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak at m/z = 193.08 [M-H]⁻.

-

Infrared (IR) Spectroscopy: Key peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups (~1100-1300 cm⁻¹).

-

Melting Point: The measured melting point of the purified product should be sharp and consistent with literature values.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. Adherence to established safety protocols is non-negotiable.

-

Hazard Identification: While a specific, comprehensive safety data sheet for 3-tert-butoxybenzoic acid is not widely available, related benzoic acid derivatives present known hazards. For instance, 4-tert-butylbenzoic acid is harmful if swallowed and can cause serious eye irritation.[12] It is prudent to handle the meta-isomer with similar precautions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[4][13]

Conclusion

3-tert-Butoxybenzoic acid, with a definitive molecular weight of 194.23 g/mol , is a valuable and versatile intermediate in organic synthesis. Its unique combination of a reactive carboxylic acid, a meta-substitution pattern, and a sterically bulky, lipophilic tert-butoxy group provides a rich platform for the development of novel compounds, particularly in the pharmaceutical industry. The synthetic pathway, proceeding through the protection of a methyl 3-hydroxybenzoate precursor, is a reliable and logical method for its production. Proper characterization and adherence to strict safety and handling protocols are essential for its effective and safe utilization in a research and development setting.

References

-

Patel, D. B., et al. (2013). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 6(1). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]

-

ResearchGate. (2008). Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Butoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

AccelaChem. (n.d.). 3-tert-Butoxybenzoic Acid. AccelaChem. [Link]

-

National Center for Biotechnology Information. (2019). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Frontiers in Microbiology. [Link]

-

Loba Chemie. (2016). P-TERT-BUTYL BENZOIC ACID MSDS. Loba Chemie. [Link]

-

ResearchGate. (1951). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI- AND TRI-t-BUTYLBENZOIC ACIDS. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.

-

PubChem. (n.d.). Methyl 3-Hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate. The Good Scents Company. [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 15360-02-8|3-tert-Butoxybenzoic Acid|BLD Pharm [bldpharm.com]

- 5. 15360-02-8,3-tert-Butoxybenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 3-ヒドロキシ安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Tert-Butoxybenzoic acid,15360-02-8-Amadis Chemical [amadischem.com]

- 8. Methyl 3-hydroxybenzoate | 19438-10-9 [chemicalbook.com]

- 9. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com [carlroth.com]

An In-depth Technical Guide to 3-tert-Butoxybenzoic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules. Its unique structural features, particularly the bulky tert-butoxy group at the meta-position, offer steric and electronic properties that are leveraged in medicinal chemistry and materials science. This guide provides a comprehensive overview of 3-tert-butoxybenzoic acid, from its fundamental chemical properties and synthesis to its characterization and applications, with a focus on insights relevant to researchers in drug development.

Chemical Identity and Properties

A clear understanding of a molecule's fundamental properties is the cornerstone of its effective application in research and development.

Key Identifiers

| Identifier | Value |

| IUPAC Name | 3-(tert-butoxy)benzoic acid |

| CAS Number | 15360-02-8 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol [1] |

| SMILES | CC(C)(C)OC1=CC=CC(=C1)C(=O)O |

Chemical Structure

The structure of 3-tert-butoxybenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group and a tert-butoxy group at the 1 and 3 positions, respectively. The bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the molecule and the conformational preferences of larger structures incorporating this moiety.

Caption: Chemical structure of 3-tert-Butoxybenzoic acid.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 59-61 °C (for 3-Butoxybenzoic acid) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like acetone, methanol, and dichloromethane. | [2] |

Synthesis and Mechanistic Insights

The synthesis of 3-tert-butoxybenzoic acid is most commonly achieved through the protection of the hydroxyl group of 3-hydroxybenzoic acid. A robust and scalable method involves a Williamson-like ether synthesis.

Synthetic Scheme: Etherification of 3-Hydroxybenzoic Acid

The overall transformation involves the esterification of the carboxylic acid, followed by etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the final product.

Caption: Synthetic workflow for 3-tert-Butoxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids.[2]

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxybenzoate.

Step 2: Etherification of Methyl 3-Hydroxybenzoate

-

In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in acetone.

-

Add potassium carbonate and tert-butyl bromide to the solution.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl 3-(tert-butoxy)benzoate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 3-(tert-butoxy)benzoate

-

Dissolve the purified methyl 3-(tert-butoxy)benzoate in a mixture of methanol and 10% aqueous potassium hydroxide.

-

Stir the solution at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 3-tert-butoxybenzoic acid.

Mechanistic Rationale

-

Esterification: The initial esterification of the carboxylic acid is a crucial step to prevent its interference in the subsequent etherification reaction. The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.

-

Etherification: This step is a classic Williamson ether synthesis. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromide in an SN2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.

-

Hydrolysis: The final step is a standard base-catalyzed hydrolysis of the methyl ester to regenerate the carboxylic acid. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate and methanol. Acidification protonates the carboxylate to yield the final product.

Applications in Medicinal Chemistry and Drug Development

Benzoic acid and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals.[3] 3-Alkoxybenzoic acids, including 3-tert-butoxybenzoic acid, serve as important intermediates in the synthesis of biologically active compounds. The tert-butoxy group can act as a lipophilic moiety to enhance membrane permeability or as a sterically bulky group to influence binding to a biological target.

While specific drugs synthesized directly from 3-tert-butoxybenzoic acid are not prominently featured in the searched literature, its structural motif is found in various patented compounds. For instance, the core structure is relevant in the development of inhibitors for enzymes and receptors where a substituted benzoic acid is a key pharmacophore.

Sources

An In-depth Technical Guide to the Spectral Data of 3-tert-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-tert-Butoxybenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a substituted benzoic acid derivative, its structural elucidation through modern spectroscopic techniques is fundamental for its application in drug discovery and development, where precise characterization is paramount.[1][2] This document moves beyond a simple data repository to offer a detailed interpretation of the mass spectrometry, infrared, and nuclear magnetic resonance data, grounded in established scientific principles.

Molecular Structure and Properties

3-tert-Butoxybenzoic acid possesses the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . The strategic placement of a bulky tert-butoxy group at the meta-position of the benzoic acid core influences its electronic properties and steric hindrance, which can be critical for its interaction with biological targets.

Caption: Chemical structure of 3-tert-Butoxybenzoic acid.

Mass Spectrometry

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its identity.

Data Summary

| Metric | Value |

| Molecular Ion (M+) | m/z 194 (predicted) |

| Major Fragments | m/z 138, 57, 41 |

| Ionization Method | Electron Ionization (EI) |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 3-tert-Butoxybenzoic acid is predicted to show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. The observed fragmentation pattern provides valuable structural information. The prominent fragment at m/z 57 is highly characteristic of a tert-butyl cation , arising from the cleavage of the ether bond. The formation of this stable tertiary carbocation is a favored fragmentation pathway.

Another significant fragment is observed at m/z 138 . This corresponds to the loss of the tert-butyl group (57 mass units) from the molecular ion, resulting in a hydroxy-benzoyl cation. The peak at m/z 41 can be attributed to further fragmentation of the tert-butyl cation.

Caption: Proposed fragmentation pathway of 3-tert-Butoxybenzoic acid in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for obtaining an EI mass spectrum for a solid sample like 3-tert-Butoxybenzoic acid is as follows:

-

Sample Preparation: A small amount of the solid sample (typically <1 mg) is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.[3][4]

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| ~3050 | C-H stretch (aromatic) | Medium |

| ~2970 | C-H stretch (aliphatic) | Medium |

| ~1700 | C=O stretch (carboxylic acid) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium |

| ~1250 | C-O stretch (ether) | Strong |

Interpretation of the IR Spectrum

The IR spectrum of 3-tert-Butoxybenzoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ether functionalities.

-

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[5]

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the carboxylic acid group.[5]

-

Aromatic C-H and C=C Stretches: Medium intensity peaks around 3050 cm⁻¹ (C-H stretch) and in the 1600-1470 cm⁻¹ region (C=C stretches) will confirm the presence of the benzene ring.

-

Aliphatic C-H Stretch: Absorptions around 2970 cm⁻¹ will be due to the C-H stretching vibrations of the tert-butyl group.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the aryl ether.

Experimental Protocol: Solid-State IR Spectroscopy

For a solid sample, the following methods are commonly employed:

-

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

-

The mixture is then pressed under high pressure in a die to form a transparent pellet.

-

The pellet is placed in the sample holder of the IR spectrometer for analysis.

-

-

Nujol Mull Method:

-

Thin Solid Film Method:

-

The solid is dissolved in a volatile solvent.

-

A drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid.[8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.

Predicted ¹H NMR Data Summary (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Singlet (or narrow multiplet) | 1H | Ar-H (ortho to COOH) |

| ~7.6 | Doublet of doublets | 1H | Ar-H (ortho to O-tBu) |

| ~7.3 | Triplet | 1H | Ar-H (para to COOH) |

| ~7.1 | Doublet of doublets | 1H | Ar-H (para to O-tBu) |

| 1.35 | Singlet | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-tert-Butoxybenzoic acid in a non-polar solvent like CDCl₃ would display several key features:

-

Carboxylic Acid Proton: A broad singlet is expected in the downfield region of 11-12 ppm . The broadness is due to hydrogen bonding and exchange with trace amounts of water. The exact chemical shift can be highly dependent on the solvent and concentration.[5]

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). Due to the meta-substitution pattern, they will form a complex multiplet system. Based on the electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating tert-butoxy group, the proton ortho to the carboxylic acid group is expected to be the most deshielded.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons is predicted around 1.35 ppm .[9] This is a highly characteristic signal for a tert-butyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[10] Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ 0.00 ppm). The signals are integrated to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data Summary (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~158 | Ar-C (attached to O-tBu) |

| ~132 | Ar-C (attached to COOH) |

| ~129 | Ar-CH |

| ~123 | Ar-CH |

| ~122 | Ar-CH |

| ~118 | Ar-CH |

| ~80 | -O-C (CH₃)₃ |

| ~29 | -O-C(CH₃ )₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-tert-Butoxybenzoic acid is predicted to show nine distinct signals:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, around 172 ppm .

-

Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the oxygen of the tert-butoxy group will be significantly shielded compared to the other aromatic carbons, appearing around 158 ppm . The carbon attached to the carboxylic acid group will be deshielded, appearing around 132 ppm . The remaining four aromatic CH carbons will appear in the range of 118-129 ppm .

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group. The quaternary carbon attached to the oxygen will appear around 80 ppm , and the three equivalent methyl carbons will give a single, intense signal around 29 ppm .[9]

Caption: Interplay of spectroscopic techniques for structural elucidation.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition: The spectrometer is tuned to the ¹³C frequency. Proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum of singlets. A larger number of scans is usually required to obtain a good signal-to-noise ratio.[10]

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pantoja-Uceda, D., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 11(1), 1-13.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

- Al-Ostoot, F. H., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(7), e17881.

- Kwiecień, A., & Szultka-Młyńska, M. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 319-340.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Royal Society of Chemistry.

-

SlideShare. Sampling of solids in IR spectroscopy. Available at: [Link]

-

University of California, Davis. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

- Brzezinski, B., et al. (1987). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 65(5), 1106-1110.

- Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]

- Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

-

SlidePlayer. INFRARED SPECTROSCOPY (IR). Available at: [Link]

- Golub, J. E., & Limbach, H. H. (2004). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 126(34), 10643-10653.

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Physical Chemistry Laboratory Server. Infrared spectroscopic monitoring of solid-state processes. Available at: [Link]

-

Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR?. Available at: [Link]

- Google Patents. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof.

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Available at: [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. Available at: [Link]

-

ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Available at: [Link]

-

Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

-

IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

The Royal Society of Chemistry. 3 - Supporting Information. Available at: [Link]

-

ATB (Automated Topology Builder). 3-Ethylbenzoicacid | C9H10O2 | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. acdlabs.com [acdlabs.com]

- 10. books.rsc.org [books.rsc.org]

Mass spectrometry of 3-tert-butoxybenzoic acid

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-tert-Butoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 3-tert-butoxybenzoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the fundamental principles and causal logic behind critical experimental choices. We detail an optimized methodology employing Electrospray Ionization (ESI) in negative ion mode, which is ideally suited for the analysis of carboxylic acids. The guide offers a complete, step-by-step protocol, from sample preparation to data acquisition. Furthermore, it presents a thorough discussion of the expected fragmentation patterns of 3-tert-butoxybenzoic acid under Collision-Induced Dissociation (CID), supported by a predictive fragmentation pathway diagram. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the identification and characterization of this and structurally related molecules.

Introduction: The Analytical Imperative for 3-tert-Butoxybenzoic Acid

3-tert-Butoxybenzoic acid (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic carboxylic acid featuring a sterically bulky tert-butoxy ether group. This structural motif makes it a valuable building block in medicinal chemistry and materials science. Accurate and sensitive detection of such molecules is paramount in various stages of research and development, from reaction monitoring and purity assessment to metabolite identification in complex biological matrices.

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), offers unparalleled specificity and sensitivity for this purpose. The inherent polarity of the carboxylic acid group and the thermal lability of the tert-butyl ether linkage necessitate a "soft" ionization technique to preserve the molecular integrity for initial detection. This guide focuses on developing a self-validating LC-MS/MS method tailored to the specific chemical properties of 3-tert-butoxybenzoic acid.

Chemical Properties of 3-tert-Butoxybenzoic Acid:

-

Molecular Formula: C₁₁H₁₄O₃

-

Monoisotopic Mass: 194.0943 Da[1]

-

Key Functional Groups: Carboxylic acid, Phenyl ether, tert-Butyl group.

-

Predicted Ion Adducts: The molecule is expected to readily form a deprotonated species [M-H]⁻ at m/z 193.0870 in negative ion mode and a protonated species [M+H]⁺ at m/z 195.1016 in positive ion mode.[1]

Foundational Principles: Ionization and Fragmentation

Rationale for Electrospray Ionization (ESI)

For a polar, non-volatile molecule like 3-tert-butoxybenzoic acid, ESI is the ionization method of choice. Unlike harsher techniques such as Electron Ionization (EI), ESI is a soft ionization method that transfers analytes from a liquid phase to the gas phase as intact, charged ions with minimal fragmentation.[2] This is crucial for confidently determining the molecular weight of the parent compound.

The causality for selecting negative ion mode ESI is rooted in the chemistry of the analyte. The carboxylic acid group possesses an acidic proton (pKa ≈ 4-5) that is readily lost in solution, forming a carboxylate anion. Negative mode ESI facilitates the efficient desolvation of this pre-formed anion, leading to a strong signal for the deprotonated molecule, [M-H]⁻.[3] While positive ion mode can generate an [M+H]⁺ adduct, the ionization efficiency is typically lower for acidic compounds, making the negative mode the more sensitive and logical choice.

The Power of Tandem Mass Spectrometry (MS/MS)

While a full-scan MS spectrum provides the molecular weight, it does not, on its own, confirm the structure. Tandem mass spectrometry (MS/MS) is required for definitive structural elucidation. This technique involves mass-selecting the parent ion of interest (in this case, the [M-H]⁻ ion at m/z 193.1), subjecting it to fragmentation, and then mass-analyzing the resulting fragment ions.[4]

Collision-Induced Dissociation (CID) is the most common method for fragmentation. In this process, the selected parent ions are accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen). The collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest chemical bonds, yielding a characteristic pattern of fragment ions.[4] This fragment pattern serves as a structural fingerprint, allowing for unambiguous identification of the analyte.

Experimental Design: A Validated Workflow

The following diagram outlines the logical workflow for the analysis, from sample preparation to final data interpretation.

Caption: Logical workflow for the LC-MS/MS analysis of 3-tert-butoxybenzoic acid.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The use of a well-characterized C18 column and standard mobile phases ensures reproducibility, while the specificity of MS/MS detection confirms analyte identity.

Materials and Reagents

-

3-tert-Butoxybenzoic Acid standard (≥98% purity)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (LC-MS grade, ≥99%)

-

Ammonium Acetate (LC-MS grade)

-

Standard 2 mL LC vials with septa caps

-

0.22 µm syringe filters (e.g., PTFE or nylon)

Sample Preparation

The goal of sample preparation is to create a clean solution at a concentration suitable for ESI-MS, typically in the low µg/mL to ng/mL range, while ensuring compatibility with the reversed-phase LC system.[5][6]

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-tert-butoxybenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Solution (e.g., 1 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of 50:50 methanol:water to create a 10 µg/mL solution. Further dilute 100 µL of this into 900 µL of 50:50 methanol:water to yield a final concentration of 1 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into an LC vial to remove any particulates that could block the LC system.[6]

LC-MS/MS System Configuration

The following parameters provide a robust starting point for analysis. Optimization may be required depending on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) | Provides good retention and peak shape for moderately nonpolar aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier ensures the carboxylic acid is protonated (neutral) for better retention on the C18 column and aids in the ionization process.[7] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |

| Gradient | 5% B to 95% B over 8 min, hold at 95% for 2 min, return to 5% B and equilibrate for 3 min. | A standard gradient to elute the analyte and clean the column of more nonpolar contaminants. |

| Injection Volume | 2-5 µL | A small volume prevents peak distortion and overloading of the column and MS source. |

| Column Temperature | 40 °C | Elevated temperature improves peak shape and reduces viscosity, leading to better chromatographic performance. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for sensitive detection of acidic compounds via the [M-H]⁻ ion.[3] |

| Capillary Voltage | 2.5 - 3.5 kV | Creates the electrostatic field necessary for droplet formation and ionization. |

| Cone/Nozzle Voltage | 20 - 40 V | A mild voltage to aid in desolvation without causing significant in-source fragmentation.[8] |

| Desolvation Gas Temp. | 350 - 450 °C | Facilitates solvent evaporation from the ESI droplets. |

| Desolvation Gas Flow | 8 - 12 L/min | High flow of inert gas (N₂) aids in desolvation. |

| MS/MS Parameters | ||

| Precursor Ion (Q1) | m/z 193.1 | Selects the deprotonated parent molecule for fragmentation. |

| Collision Gas | Argon | An effective and common inert gas for CID. |

| Collision Energy (CE) | 10 - 30 eV | This energy range should be optimized. Lower energies may favor one pathway, while higher energies will induce more extensive fragmentation. A ramped CE can be useful. |

| Product Ion Scan (Q3) | Scan from m/z 40 to 200 | A wide enough range to capture all expected fragments. |

Data Interpretation: Decoding the Spectrum

Predicted Mass Spectrum and Fragmentation Pathways

Upon CID of the deprotonated 3-tert-butoxybenzoic acid parent ion ([M-H]⁻ at m/z 193.1), two primary and structurally diagnostic fragmentation pathways are anticipated. The cleavage of the tert-butyl group and the loss of the carboxylic acid group are both common fragmentation routes for this class of compounds.[9][10]

-

Pathway A: Loss of Isobutene: The tert-butoxy group is prone to fragmentation via a rearrangement reaction, leading to the neutral loss of isobutene (C₄H₈, mass = 56.1 Da). This is a highly characteristic fragmentation for tert-butyl ethers. This pathway results in the formation of the deprotonated 3-hydroxybenzoic acid anion at m/z 137.0 .

-

Pathway B: Decarboxylation: A classic fragmentation pathway for benzoic acid derivatives is the loss of carbon dioxide (CO₂, mass = 44.0 Da) from the carboxylate anion.[11][12] This results in the formation of the deprotonated 3-tert-butoxybenzene (tert-butoxyphenyl) anion at m/z 149.1 .

The following diagram illustrates these predicted fragmentation mechanisms.

Sources

- 1. PubChemLite - 3-(tert-butoxy)benzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. lcms.cz [lcms.cz]

- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-tert-Butoxybenzoic Acid in Advanced Materials Synthesis

An in-depth technical guide to the practical applications of 3-tert-butoxybenzoic acid in materials science, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Role of the tert-Butoxy Group

3-tert-Butoxybenzoic acid is a bespoke monomer whose utility in materials science is intrinsically linked to the chemical behavior of its tert-butoxy group. Unlike its isomer, 4-tert-butylbenzoic acid, where the alkyl group is permanently affixed to the aromatic ring, the tert-butoxy group in this molecule serves as a thermally and chemically labile protecting group for a phenolic hydroxyl functionality.[1][] This feature is the cornerstone of its application, enabling a two-stage material design strategy:

-

Synthesis of a Soluble Precursor Polymer: The bulky and hydrophobic tert-butoxy group enhances the solubility of the monomer and the resulting polymer in common organic solvents. This facilitates polymerization and processing, such as spin-coating thin films or casting membranes, from solution.[1]

-

Conversion to a Functional Polymer: Subsequent removal of the tert-butyl group, typically through thermal treatment or acidolysis, unmasks a reactive hydroxyl group.[3] This transformation dramatically alters the polymer's properties, converting a soluble, hydrophobic material into a less soluble, hydrophilic, and functional polymer—poly(3-hydroxybenzoic acid).

This guide will detail the primary applications of 3-tert-butoxybenzoic acid as a precursor monomer for the synthesis of poly(3-hydroxybenzoic acid) and its utilization in high-performance aromatic copolyesters and chemically amplified photoresist systems.

Application I: Synthesis of Poly(3-hydroxybenzoic acid) via a Precursor Polymer

The direct polymerization of 3-hydroxybenzoic acid can be challenging, often leading to low molecular weight polymers due to premature precipitation and side reactions at high temperatures. The use of a tert-butoxy protected monomer circumvents these issues. The resulting poly(3-hydroxybenzoic acid) is a valuable component in thermotropic liquid crystal polymers and other high-performance materials.[4]

Workflow for Synthesis and Deprotection

The overall process involves the synthesis of an activated form of 3-tert-butoxybenzoic acid, followed by polycondensation and subsequent deprotection.

Caption: Workflow for the synthesis of a functional polyester using 3-tert-butoxybenzoic acid.

Protocol 1: Synthesis of Poly(3-tert-butoxybenzoate-co-bisphenol A)

This protocol describes the synthesis of a copolyester using 3-tert-butoxybenzoyl chloride and Bisphenol A.

Materials:

-

3-tert-Butoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Bisphenol A

-

Pyridine (anhydrous)

-

N,N-Dimethylacetamide (DMAc, anhydrous)

-

Methanol

-

Argon gas supply

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Activation of 3-tert-Butoxybenzoic Acid:

-

In a round-bottom flask under an argon atmosphere, suspend 3-tert-butoxybenzoic acid (10.0 g, 51.5 mmol) in thionyl chloride (20 mL).

-

Add a catalytic amount of dimethylformamide (DMF, 2-3 drops).

-

Reflux the mixture for 2 hours until the solution becomes clear.

-

Remove the excess thionyl chloride by distillation, followed by rotary evaporation to obtain the crude 3-tert-butoxybenzoyl chloride as an oil. Use this activated monomer directly in the next step.

-

-

Polycondensation:

-

In a separate flask under argon, dissolve Bisphenol A (11.75 g, 51.5 mmol) in anhydrous pyridine (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the 3-tert-butoxybenzoyl chloride in anhydrous DMAc (50 mL) to the stirred Bisphenol A solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (1 L) with vigorous stirring.

-

Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C for 24 hours.

-

Protocol 2: Thermal Deprotection to Poly(3-hydroxybenzoate-co-bisphenol A)

This protocol details the conversion of the precursor polymer into the final functional polyester.

Materials:

-

Dried Poly(3-tert-butoxybenzoate-co-bisphenol A) from Protocol 1.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Tube furnace with temperature controller and inert gas flow

-

FTIR spectrometer

Procedure:

-

Determine Deprotection Temperature:

-

Perform a TGA analysis on a small sample of the precursor polymer under a nitrogen atmosphere.

-

Heat from room temperature to 400°C at a rate of 10°C/min.

-

The onset of the sharp weight loss step (typically between 180-250°C) corresponds to the thermal cleavage of the tert-butoxy group.[3] This temperature will guide the bulk deprotection.

-

-

Bulk Thermal Conversion:

-

Place the dried precursor polymer in a ceramic boat inside a tube furnace.

-

Purge the furnace with argon or nitrogen for 30 minutes.

-

Heat the furnace to the determined deprotection temperature (e.g., 220°C) and hold for 4-6 hours, or until the evolution of gaseous byproducts (isobutylene) ceases.

-

Cool the furnace to room temperature under an inert atmosphere.

-

The resulting polymer is poly(3-hydroxybenzoate-co-bisphenol A).

-

-

Characterization:

-

Confirm the deprotection by FTIR spectroscopy. Look for the disappearance of the C-H stretches associated with the tert-butyl group (~2970 cm⁻¹) and the appearance of a broad O-H stretching band from the new phenolic hydroxyl groups (~3200-3500 cm⁻¹).

-

Expected Property Changes:

| Property | Precursor Polymer | Final Polymer | Rationale |

| Solubility | Soluble in THF, Chloroform, DMAc | Insoluble or poorly soluble | Increased intermolecular hydrogen bonding from hydroxyl groups.[1] |

| Glass Transition Temp. (Tg) | Lower | Higher | Reduced chain mobility due to hydrogen bonding and loss of bulky side group.[1] |

| Hydrophilicity | Hydrophobic | More Hydrophilic | Presence of polar hydroxyl groups.[1] |

Application II: Chemically Amplified Photoresist Formulations

The acid-labile nature of the tert-butoxy group makes polymers derived from 3-tert-butoxybenzoic acid excellent candidates for chemically amplified photoresists. In this application, a photoacid generator (PAG) creates a strong acid upon UV exposure. A subsequent post-exposure bake uses this acid to catalytically cleave the tert-butoxy groups in the exposed regions, switching the polymer's solubility and allowing for the development of a positive-tone image.[5]

Logical Workflow for Photoresist Application

Caption: Process flow for using a 3-tert-butoxybenzoic acid-based polymer in a photoresist.

Protocol 3: Formulation and Lithographic Evaluation

This protocol provides a representative method for creating and testing a photoresist. The polymer from Protocol 1 can be used.

Materials:

-

Poly(3-tert-butoxybenzoate-co-bisphenol A) (from Protocol 1)

-

Photoacid Generator (PAG), e.g., Triphenylsulfonium triflate

-

Propylene glycol monomethyl ether acetate (PGMEA)

-

Silicon wafers

-

Aqueous developer: 0.26 N Tetramethylammonium hydroxide (TMAH)

Procedure:

-

Resist Formulation:

-

Dissolve the polymer (15 wt%) and the PAG (0.5-2 wt% relative to polymer) in PGMEA.

-

Stir until a homogeneous solution is formed.

-

Filter the solution through a 0.2 µm PTFE filter.

-

-

Spin Coating and Baking:

-

Spin coat the resist solution onto a silicon wafer at a speed calculated to achieve a film thickness of ~500 nm (e.g., 1500-3000 rpm for 30 seconds).

-

Perform a soft bake on a hotplate at 90-110°C for 60 seconds to remove the solvent.

-

-

Exposure and Post-Exposure Bake (PEB):

-

Expose the coated wafer to UV radiation (e.g., 248 nm or 365 nm, depending on the PAG's absorbance) through a photomask. The exposure dose will need to be optimized.

-

Perform a PEB on a hotplate at a temperature sufficient to catalyze deprotection without causing thermal deprotection in unexposed areas (e.g., 100-130°C for 60-90 seconds).[5]

-

-

Development:

-

Immerse the wafer in the 0.26 N TMAH developer for 30-60 seconds.

-

The exposed regions (now containing the hydrophilic poly(3-hydroxybenzoic acid) copolymer) will dissolve.

-

Rinse with deionized water and dry with a nitrogen gun.

-

-

Image Analysis:

-

Analyze the resulting pattern using optical microscopy or scanning electron microscopy (SEM) to determine resolution and feature quality.

-

Conclusion

3-tert-Butoxybenzoic acid is a strategic monomer that provides access to functional aromatic polymers through a protecting group-based approach. Its primary value lies in its ability to form soluble and processable precursor polymers that can be transformed into robust, functional materials like poly(3-hydroxybenzoic acid) derivatives. This methodology is highly applicable to the fields of high-performance polymers and advanced photolithography. The protocols provided herein offer a foundational framework for researchers to explore and optimize the use of this versatile building block in their specific material science applications.

References

- BenchChem. Application Notes and Protocols: The Role of the Tert-Butyl Group in Modifying Polymer Properties.

- BOC Sciences. Side/End Group Protection.

- MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse.

- Organic Chemistry Portal. tert-Butyl Ethers.

- J-GLOBAL. Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety.

-

ResearchGate. A positive-working alkaline developable photoresist based on partially tert-Boc-protected calix[]resorcinarene and a photoacid generator.

- MDPI. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-tert-Butoxybenzoic Acid

Ticket ID: #SYN-3TBBA-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Maximizing Yield & Purity in 3-tert-Butoxybenzoic Acid Synthesis[1]

Executive Summary & Core Chemistry

User Query: "I am experiencing low yields (<40%) and variable purity when synthesizing 3-tert-butoxybenzoic acid. The product often degrades during isolation."

Root Cause Analysis: The synthesis of 3-tert-butoxybenzoic acid presents a classic "orthogonal stability" paradox. The target molecule contains two functional groups with opposing stability profiles:[2]

-

Carboxylic Acid: Requires acidification for isolation.

-

Aryl tert-Butyl Ether: Highly acid-labile (cleaves to phenol + isobutylene under strong acidic conditions).

Most yield losses occur not during the reaction, but during the workup , where the ether linkage is inadvertently cleaved by the very acid used to protonate the carboxylate.

The "Golden Batch" Workflow (Visual)

The following Graphviz diagram outlines the optimized pathway, highlighting the Critical Control Points (CCPs) where yield is typically lost.

Caption: Optimized 3-step synthetic route emphasizing the Critical Control Point (CCP) during final acidification to prevent ether cleavage.

Detailed Protocol & Technical Guidelines

Phase 1: The Precursor (Esterification)

Why: You cannot selectively O-alkylate the phenol in the presence of the free carboxylic acid without significant side reactions (ester formation).

-

Protocol: Reflux 3-hydroxybenzoic acid in MeOH with catalytic

. -

Target: Methyl 3-hydroxybenzoate.

-

Yield Expectation: >95%.

Phase 2: The Etherification (The Yield Maker)

Method: Isobutylene addition to Methyl 3-hydroxybenzoate. Critical Parameter: Temperature & Catalyst Loading.[3][4][5]

| Parameter | Recommended Range | Why? |

| Reagent | Isobutylene (Gas) | Excess gas drives the equilibrium toward the ether. |

| Solvent | DCM or Toluene | Non-polar solvents stabilize the reaction; DCM allows lower temps. |

| Catalyst | Limit to 0.1 - 0.2 eq. Excess acid promotes C-alkylation (ring substitution). | |

| Temp | -5°C to 0°C | Higher temps (>20°C) cause rearrangement to the C-alkylated product (Friedel-Crafts). |

| Pressure | Sealed Tube/Autoclave | Isobutylene boils at -6.9°C. Open vessels result in reagent loss. |

Troubleshooting Q&A:

Q: Why am I seeing a product with the correct mass but wrong NMR (aromatic region changed)? A: You likely have C-alkylation . If the temperature rises above 10°C or the acid catalyst is too strong, the tert-butyl group migrates from the Oxygen to the Ring (Ortho/Para positions). Action: Keep reaction < 0°C and quench immediately upon completion.

Phase 3: Hydrolysis & Isolation (The Yield Breaker)

Method: Saponification of Methyl 3-tert-butoxybenzoate.

Reagents:

The Critical Workup Protocol:

-

Saponification: Stir ester with LiOH until TLC shows consumption.

-

Neutralization (CRITICAL):

-

Cool the mixture to 0°C.

-

Do NOT use HCl or

to acidify. -

USE: 1M Citric Acid or Acetic Acid.

-

Add acid dropwise while monitoring pH with a calibrated meter.

-

STOP at pH 5.0 - 5.5 . The pKa of benzoic acid derivatives is ~4.2. You only need to reach slightly above the pKa to precipitate the free acid.

-

Going to pH 1-2 (standard workup) will hydrolyze the ether bond, returning you to the starting material (3-hydroxybenzoic acid).

-

Q: My product disappeared during extraction! A: If you stopped at pH 5-6, the product might still be slightly soluble in the aqueous phase if the ionic strength is low. Action: Saturate the aqueous phase with NaCl (brine) before extracting with Ethyl Acetate. This "salts out" the organic acid.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Product reverts to Starting Material (Phenol) | Workup pH too low (< 3.0). | Use Citric Acid buffer for acidification. Keep pH > 4.5. |

| Low Conversion in Step 2 | Isobutylene loss. | Use a sealed pressure tube or autoclave. Ensure dry solvents (moisture kills the catalyst). |

| Impurity: Ring alkylation (C-alkyl) | Reaction temperature too high. | Maintain reaction at -5°C. Reduce reaction time. |

| Impurity: Polymerization | Isobutylene polymerization. | Reduce acid catalyst concentration. |

Alternative High-Cost/High-Yield Route

For small-scale (mg to gram) synthesis where reagent cost is secondary to purity, use the Trichloroacetimidate Method . This avoids strong acids entirely.

-

Reagent: tert-Butyl 2,2,2-trichloroacetimidate (TBTA).[7]

-

Catalyst:

(catalytic) or -

Solvent: Cyclohexane/DCM (2:1).

-

Benefit: Runs at Room Temp; minimal C-alkylation side products.

References

- Protective Groups in Organic Synthesis: Greene, T.W., Wuts, P.G.M. Protection for Phenols and Catechols (Aryl Ethers). Wiley-Interscience. (Standard reference for stability of t-butyl aryl ethers).

-

Synthesis of t-Butyl Ethers : "Preparation of tert-butyl ethers from alcohols and phenols."[7] Journal of Organic Chemistry. (Discusses acid-catalyzed mechanisms).

-

Selectivity in Alkylation: "Selective O-alkyl

-

Source:

-

- Stability Data: "Acid-labile protecting groups." BenchChem Stability Guide. Context: Establishes pH < 4 as the danger zone for aryl t-butyl ethers.

Sources

- 1. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyl Ethers [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Purification of 3-tert-butoxybenzoic acid

Welcome to the technical support guide for the purification of 3-tert-butoxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. This guide is structured to address common challenges and provide robust, validated methods for obtaining high-purity material, essential for drug development and scientific research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries we receive regarding the purification of 3-tert-butoxybenzoic acid.

Q1: What is the most effective initial strategy for purifying crude 3-tert-butoxybenzoic acid from a reaction mixture?

The most robust and highly recommended initial purification method is acid-base extraction . This technique specifically leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities that are often present after synthesis.[1][2][3] The bulky tert-butoxy group makes the neutral acid highly soluble in organic solvents, while its corresponding carboxylate salt is highly soluble in water, creating an ideal system for separation.

Q2: My product "oiled out" during recrystallization instead of forming crystals. What does this mean and how do I fix it?